molecular formula C11H13N3OS B11321919 N-(2,1,3-benzothiadiazol-5-yl)pentanamide

N-(2,1,3-benzothiadiazol-5-yl)pentanamide

Cat. No.: B11321919
M. Wt: 235.31 g/mol
InChI Key: XYGHFJSZGKSZAR-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)pentanamide is a chemical compound known for its unique structure and properties It is derived from the benzothiadiazole family, which is known for its strong electron-withdrawing ability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)pentanamide typically involves the reaction of 2,1,3-benzothiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)pentanamide is primarily related to its electron-withdrawing ability. This property allows it to stabilize charge-transfer states in organic electronic materials, enhancing their performance. In biological systems, the compound can interact with specific molecular targets, influencing pathways related to its electron-withdrawing nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)pentanamide is unique due to its specific acyl chain length, which can influence its solubility, reactivity, and overall properties in various applications. This makes it a valuable compound for tailored applications in organic electronics and other fields.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)pentanamide

InChI

InChI=1S/C11H13N3OS/c1-2-3-4-11(15)12-8-5-6-9-10(7-8)14-16-13-9/h5-7H,2-4H2,1H3,(H,12,15)

InChI Key

XYGHFJSZGKSZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

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